molecular formula C6H14F3NO3S B6310241 N-Ethyl-N-methylethanamine trifluoromethanesulfonate CAS No. 945715-39-9

N-Ethyl-N-methylethanamine trifluoromethanesulfonate

Cat. No.: B6310241
CAS No.: 945715-39-9
M. Wt: 237.24 g/mol
InChI Key: QWNFEDACBXJNSI-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylethanamine trifluoromethanesulfonate is a chemical compound with the molecular formula C6H14F3NO3S. It is known for its unique properties and applications in various scientific fields. This compound is often used in research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-methylethanamine trifluoromethanesulfonate can be synthesized through the reaction of N-ethyl-N-methylethanamine with trifluoromethanesulfonic acid. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The process involves mixing the reactants in an inert atmosphere, often at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in specialized reactors that allow for precise control of temperature, pressure, and reactant concentrations. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylethanamine trifluoromethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different sulfonate derivatives, while substitution reactions can produce a variety of substituted amines .

Scientific Research Applications

N-Ethyl-N-methylethanamine trifluoromethanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which N-Ethyl-N-methylethanamine trifluoromethanesulfonate exerts its effects involves its interaction with specific molecular targets. The trifluoromethanesulfonate group is highly reactive, allowing the compound to participate in various chemical reactions. The molecular pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-Ethyl-N-methylethanamine trifluoromethanesulfonate include:

  • N,N-Diethylmethylamine trifluoromethanesulfonate
  • N-Methyl-N-ethylamine trifluoromethanesulfonate
  • N,N-Dimethylethylamine trifluoromethanesulfonate

Uniqueness

This compound is unique due to its specific combination of the ethyl and methyl groups with the trifluoromethanesulfonate moiety. This unique structure imparts distinct reactivity and stability, making it valuable in various applications.

Properties

IUPAC Name

N-ethyl-N-methylethanamine;trifluoromethanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N.CHF3O3S/c1-4-6(3)5-2;2-1(3,4)8(5,6)7/h4-5H2,1-3H3;(H,5,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNFEDACBXJNSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)CC.C(F)(F)(F)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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